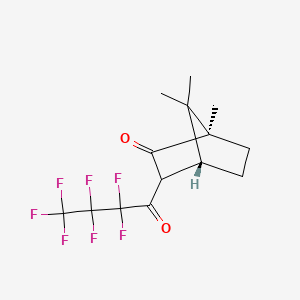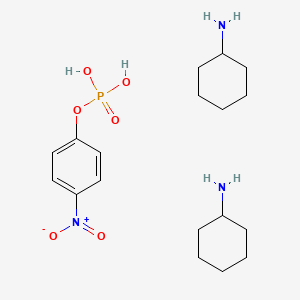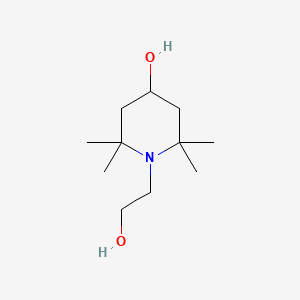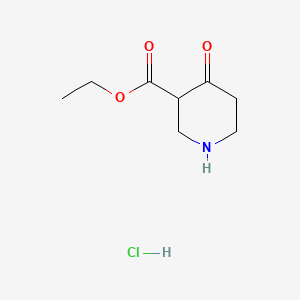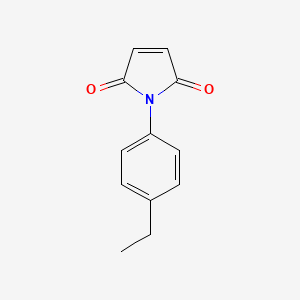
N-(4-Ethylphenyl)maleimide
説明
“N-(4-Ethylphenyl)maleimide”, also known as EPN, is an organic compound . It appears as a white crystalline solid . EPN serves as a valuable intermediate in the synthesis of numerous polymers and other organic compounds . It is widely employed as both a catalyst and a reagent in scientific research .
Synthesis Analysis
EPN plays a vital role in facilitating the synthesis of diverse organic compounds . It functions as a nucleophilic catalyst . The synthesis of maleimides to polymers via Diels–Alder reaction and ring-opening metathesis polymerization has been reported .
Molecular Structure Analysis
The molecular formula of EPN is C12H11NO2 . Its molecular weight is 201.22 . The structure of EPN is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
EPN is known to participate in various chemical reactions. For instance, maleimides were converted to adducts through Diels–Alder reactions by reacting with cyclopentadiene or furan, then these adducts were generated to the corresponding polymers via ring-opening metathesis polymerization .
Physical And Chemical Properties Analysis
EPN is a white crystalline solid . It exhibits a melting point of 142° C and a boiling point of 212° C . The density of EPN is predicted to be 1.233±0.06 g/cm3 .
科学的研究の応用
-
Organic Compound Synthesis : N-(4-Ethylphenyl)maleimide is widely employed as both a catalyst and a reagent in the synthesis of diverse organic compounds . It plays a vital role in facilitating the synthesis of these compounds .
-
Polymer Synthesis : N-(4-Ethylphenyl)maleimide serves as a valuable intermediate in the synthesis of numerous polymers . It’s used in the design, synthesis, and characterization of maleimide-functionalized monomers, and their corresponding polymers and copolymers .
-
Biochemical Research : N-(4-Ethylphenyl)maleimide holds significance as a catalyst and reagent in biochemical research . It’s used in the study of various types of dye molecules, including natural, organic, and metal-free organic dyes, designed for application in dye-sensitized solar cells (DSSCs) .
-
Biomedical Research : N-(4-Ethylphenyl)maleimide is used in the development of materials that could directly interface electrical components with specific neurons to mimic the durable, communicative system used by organisms .
-
Solar Cells Research : N-(4-Ethylphenyl)maleimide is used in the investigation of various types of dye molecules for application in dye-sensitized solar cells (DSSCs) .
-
Sensor Technology Research : N-(4-Ethylphenyl)maleimide is used in the study of sequence control during radical copolymerization .
-
Nucleophilic Catalyst : N-(4-Ethylphenyl)maleimide functions as a nucleophilic catalyst, playing a vital role in facilitating the synthesis of diverse organic compounds .
-
Design and Synthesis of Functionalized Monomers : N-(4-Ethylphenyl)maleimide is used in the design, synthesis, and characterization of maleimide-functionalized 3,4-ethylenedioxythiophene (EDOT) monomers, and their corresponding polymers (PEDOT) and copolymers . The maleimide functionality can be readily reacted with a number of other moieties and provides access to a wide variety of potentially useful variants of EDOT .
-
Bioelectronic Devices : N-(4-Ethylphenyl)maleimide is used in the development of materials for bioelectronic devices. These materials make it possible to precisely tailor the electrical and biological properties of poly(alkylthiophenes) that are of considerable current interest for a variety of applications including bioelectronic devices .
-
Solar Cells, Sensors, and Mechanical Actuators : Conductive polymers have found uses in solar cells, sensors, and mechanical actuators. One particular advantage of conductive polymers for biomedical device applications is their ability to be electrochemically deposited directly onto electrodes, providing precise spatial and chemical control of the resulting thin film .
-
Nucleophilic Catalyst : N-(4-Ethylphenyl)maleimide functions as a nucleophilic catalyst, playing a vital role in facilitating the synthesis of diverse organic compounds .
-
Design and Synthesis of Functionalized Monomers : N-(4-Ethylphenyl)maleimide is used in the design, synthesis, and characterization of maleimide-functionalized 3,4-ethylenedioxythiophene (EDOT) monomers, and their corresponding polymers (PEDOT) and copolymers . The maleimide functionality can be readily reacted with a number of other moieties and provides access to a wide variety of potentially useful variants of EDOT .
-
Bioelectronic Devices : N-(4-Ethylphenyl)maleimide is used in the development of materials for bioelectronic devices. These materials make it possible to precisely tailor the electrical and biological properties of poly(alkylthiophenes) that are of considerable current interest for a variety of applications including bioelectronic devices .
-
Solar Cells, Sensors, and Mechanical Actuators : Conductive polymers have found uses in solar cells, sensors, and mechanical actuators. One particular advantage of conductive polymers for biomedical device applications is their ability to be electrochemically deposited directly onto electrodes, providing precise spatial and chemical control of the resulting thin film .
-
Sequence Control during Radical Copolymerization : N-(4-Ethylphenyl)maleimide plays a role in sequence control during radical copolymerization. The introduction of a bulky N-alkyl group suppressed the penultimate unit effect and led to the formation of alternating copolymers .
Safety And Hazards
EPN is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray of EPN . Use of personal protective equipment and adequate ventilation is advised when handling EPN .
将来の方向性
Relevant Papers
Several papers have been published on EPN. These include studies on the radical polymerization of N-(alkyl-substituted phenyl)maleimides , the alternating copolymerization of N-(alkyl-substituted phenyl)maleimides with isobutene , and the synthesis and polymerization of maleimide-type new macromonomer with polystyrene having controlled chain length . Further details can be found in these references .
特性
IUPAC Name |
1-(4-ethylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVHFKZQDVQILM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335015 | |
| Record name | N-(4-Ethylphenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethylphenyl)maleimide | |
CAS RN |
76620-00-3 | |
| Record name | N-(4-Ethylphenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-ETHYLPHENYL)MALEIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



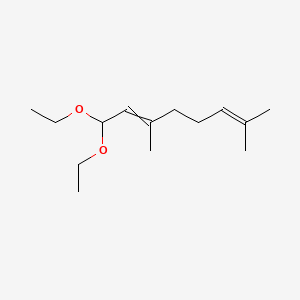
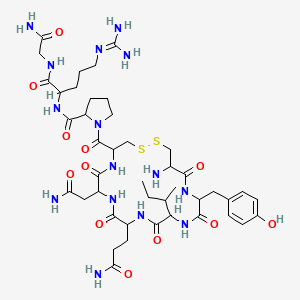
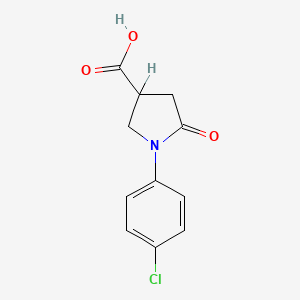

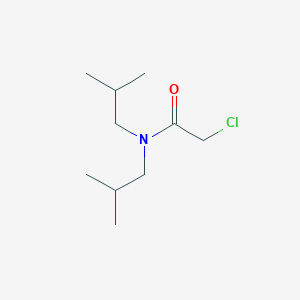
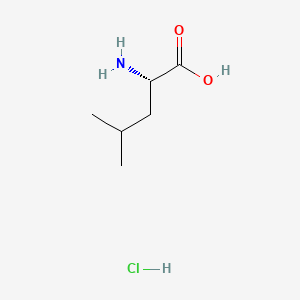
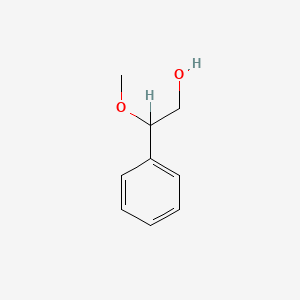

![Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(4-nitrophenyl)diazenyl]-3-oxo-](/img/structure/B1584295.png)
